Benzyl piperazine-D7 diHCl
Overview
Description
BZP-d7 (hydrochloride) (CRM), also known as 1-Benzylpiperazine-d7 dihydrochloride, is a certified reference material. It is primarily used as an internal standard for the quantification of 1-Benzylpiperazine by gas chromatography or liquid chromatography-mass spectrometry. 1-Benzylpiperazine is a piperazine derivative with stimulant properties .
Scientific Research Applications
BZP-d7 (hydrochloride) (CRM) is used in various scientific research applications, including:
Chemistry: As an internal standard in analytical chemistry for the quantification of 1-Benzylpiperazine.
Biology: In studies involving the metabolism and pharmacokinetics of piperazine derivatives.
Medicine: In forensic toxicology for the detection and quantification of 1-Benzylpiperazine in biological samples.
Industry: In quality control and assurance processes for the production of pharmaceuticals and other chemical products
Mechanism of Action
Target of Action
Benzyl Piperazine-D7 diHCl, often referred to as BZP, primarily targets the serotonergic and dopaminergic receptor systems . It has been shown to have a mixed mechanism of action, acting in a similar fashion to MDMA .
Mode of Action
BZP has amphetamine-like actions on the serotonin reuptake transporter . This increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation of the surrounding serotonin receptors .
Biochemical Pathways
The primary biochemical pathway affected by BZP is the serotonergic pathway . By increasing serotonin concentrations in the extracellular fluids, BZP enhances the activation of serotonin receptors, leading to the observed euphoriant and stimulant effects .
Pharmacokinetics
It is known that bzp is metabolized in the liver and excreted renally . The elimination half-life of BZP is approximately 5.5 hours .
Result of Action
The result of BZP’s action is a stimulant effect , with users often experiencing a state of euphoria . The effects of BZP are similar to amphetamine, although BZP’s dosage is roughly 10 times higher by weight . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .
Future Directions
Benzyl piperazine-D7 diHCl is a chemical compound used in scientific research. It offers unique properties for studying neurological functions and drug interactions.
Relevant Papers A review paper titled “Piperazine based antimicrobial polymers: a review” provides an insight into the current and future perspective for the development of piperazine-based antimicrobial polymers . Another paper titled “Recommended methods for the Identification and Analysis of Piperazines in Seized Materials” provides a comprehensive overview of the methods for identifying and analyzing piperazines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BZP-d7 (hydrochloride) (CRM) involves the deuteration of 1-Benzylpiperazine. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The reaction typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms into the molecular structure .
Industrial Production Methods
Industrial production of BZP-d7 (hydrochloride) (CRM) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then formulated into a solution, typically in methanol, and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
BZP-d7 (hydrochloride) (CRM) can undergo various chemical reactions, including:
Oxidation: The introduction of oxygen or the removal of hydrogen.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: The non-deuterated version of BZP-d7 (hydrochloride) (CRM).
1-(3-Trifluoromethylphenyl)piperazine: Another piperazine derivative with stimulant properties.
1-(4-Methoxyphenyl)piperazine: A piperazine derivative with psychoactive effects.
Uniqueness
BZP-d7 (hydrochloride) (CRM) is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. The incorporation of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification of 1-Benzylpiperazine in complex mixtures .
Properties
IUPAC Name |
1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperazine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;;/h1-5,12H,6-10H2;2*1H/i1D,2D,3D,4D,5D,10D2;; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUJLUKPBBBXMU-JQGXLDKISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCNCC2)[2H])[2H].Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001344948 | |
Record name | 1-Benzylpiperazine-d7 dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001344948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1141738-08-0 | |
Record name | 1-Benzylpiperazine-d7 dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001344948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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